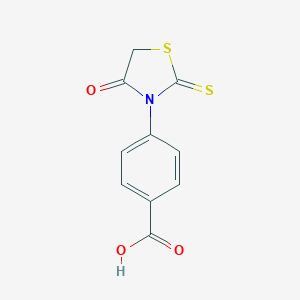

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Overview

Description

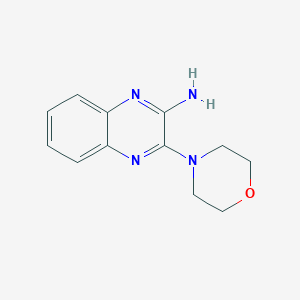

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is a chemical compound with the molecular formula C7H9NO3S2 and a molecular weight of 219.28 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, γ-aminobutyric acid, carbon disulfide, potassium hydroxide, and chloroacetic acid are combined in water and stirred at 20°C for 2 days . In the second stage, 6 N aqueous HCl is added to the resulting solution, and the mixture is refluxed for 1 h . The precipitate is then filtered off and recrystallized twice from dilute acetic acid and ethanol .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it serves as a crucial reagent for studying protein interactions and functions. Its unique chemical structure allows it to bind selectively to certain proteins, thereby facilitating the identification and analysis of proteomic complexes .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. This makes it a potential candidate for the development of new antibiotics that could be effective against resistant strains of bacteria .

Antifungal Applications

Similar to its antimicrobial activity, this compound has shown promise in antifungal research. It could lead to the synthesis of novel antifungal agents that can be used to treat a variety of fungal infections .

Anti-Allergic Properties

The compound has been identified to possess anti-allergic properties. It has been shown to decrease IgE levels in sensitized guinea pigs, suggesting its potential use in developing treatments for allergic reactions .

Antitumor Activity

Preliminary research has demonstrated slight antitumor activity for this compound. This opens up possibilities for its use in cancer research, particularly in the synthesis of chemotherapeutic agents .

Photoresponsive Behavior

This compound has been used to modify natural polymers like lignin, which results in materials with enhanced light absorption and stabilization properties. Such materials have potential applications in the development of environmentally friendly coating materials, dyes, and paints .

Mechanism of Action

While the mechanism of action for 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is not explicitly mentioned, similar compounds like anthrax toxin lethal factor have been studied . The anthrax toxin lethal factor is bound to a small molecule inhibitor, which could provide insights into the potential mechanism of action of similar compounds .

Safety and Hazards

properties

IUPAC Name |

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYORTKHHBDTZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283558 | |

| Record name | 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195588 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid | |

CAS RN |

6322-60-7 | |

| Record name | 6322-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)

![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)